2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Description
2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative. Its structure features a central thiazole ring substituted at position 4 with a carboxamide group linked to a 1,3-thiazol-2-yl moiety. The amino group at position 2 is modified with a branched 3-methylbutyl chain.
Properties
IUPAC Name |
2-(3-methylbutylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-8(2)3-4-13-11-15-9(7-19-11)10(17)16-12-14-5-6-18-12/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXIGZVIYLKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=CS1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the 3-methylbutylamino group. One common synthetic route includes the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring.
Chemical Reactions Analysis
2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. .
Scientific Research Applications
2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or block receptors, leading to its antimicrobial and antiviral effects. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the thiazole core, carboxamide-linked groups, and amino side chains. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison of Thiazole-4-carboxamide Derivatives
Key Observations :
DAMPTC’s 3,4-dichlorophenyl and morpholinopropyl groups introduce both halogenated hydrophobicity and tertiary amine solubility, a balance critical for receptor binding in virtual screening .
Carboxamide-Linked Group Diversity :
- Linking to 1,3-thiazol-2-yl (target compound and BI97594) may favor interactions with thiazole-binding enzymes or receptors, such as kinases or proteases.
- Acotiamide ’s hydroxy-dimethoxybenzoyl group contributes to its gastroprokinetic activity by modulating acetylcholine release, highlighting the role of electron-rich aromatic systems in biological activity .
Synthetic Accessibility: Derivatives like those in (e.g., 4g, 4h) are synthesized via ethanol-mediated reactions with moderate yields (37–70%), suggesting that the target compound’s branched alkyl chain might require optimized reaction conditions for higher efficiency .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Thiazole-4-carboxamides with alkylamino substituents (e.g., 3-methylbutyl) may exhibit enhanced metabolic stability compared to aryl-substituted analogs due to reduced oxidative metabolism . Halogenated analogs (e.g., DAMPTC) show promise in targeting rigid receptors, but their toxicity profiles require further evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
